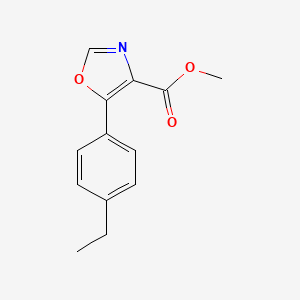![molecular formula C11H10F2N2O2 B15211693 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- CAS No. 62128-88-5](/img/structure/B15211693.png)
3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolone core substituted with a difluoromethoxyphenyl group and a methyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the difluoromethoxyphenyl group: This step often involves the use of a halogenated precursor, such as 3-(difluoromethoxy)benzyl chloride, which undergoes nucleophilic substitution with the pyrazolone intermediate.
Methylation: The final step involves the methylation of the pyrazolone core, typically using methyl iodide or a similar methylating agent under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Análisis De Reacciones Químicas
1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s antimicrobial activity could be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparación Con Compuestos Similares
1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-(3-(Trifluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one: This compound features a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical reactivity and biological activity.
1-(3-(Methoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one: The absence of fluorine atoms in the methoxy group can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
1-(3-(Chloromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one:
The uniqueness of 1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62128-88-5 |
|---|---|
Fórmula molecular |
C11H10F2N2O2 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2-[3-(difluoromethoxy)phenyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H10F2N2O2/c1-7-5-10(16)15(14-7)8-3-2-4-9(6-8)17-11(12)13/h2-4,6,11H,5H2,1H3 |
Clave InChI |
VCGGHBYOQKZRQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


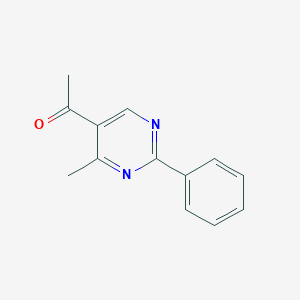
![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
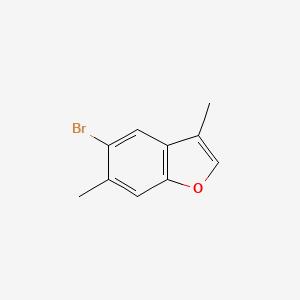
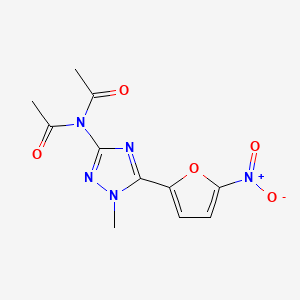
![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)

![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)
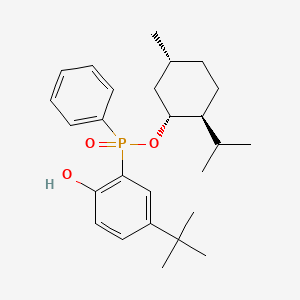
![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
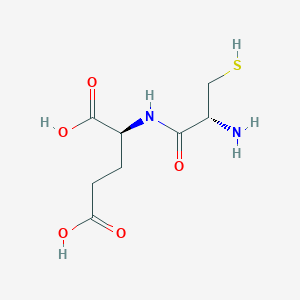
![1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B15211684.png)
